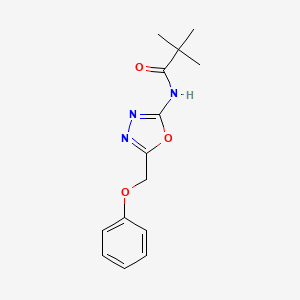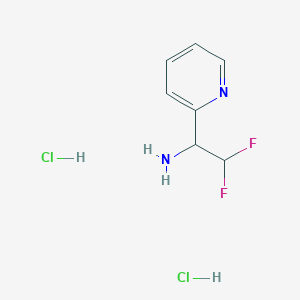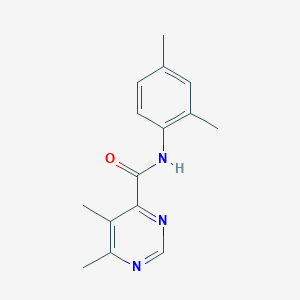
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pivalamide . Pivalamide, also known as 2,2-dimethylpropanamide, is a simple amide substituted with a tert-butyl group . The “N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)” part suggests that the compound has a phenoxymethyl group and an oxadiazol group attached to the nitrogen of the pivalamide.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and FTIR, which are commonly used to identify the structure of synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. One study reports a reaction that ‘deletes’ nitrogen from organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined experimentally. For example, the properties of pivalamide, a related compound, have been reported .Wissenschaftliche Forschungsanwendungen
Antimycobacterial and Antitubercular Activity
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide and its derivatives exhibit significant antimycobacterial activity. In studies, compounds related to this chemical structure were synthesized and tested against Mycobacterium tuberculosis. The compounds were designed to improve cellular permeability by increasing lipophilicity. The majority of these compounds demonstrated activities ranging from 0.5 to 16 times the potency of pyrazinamide, a standard treatment for tuberculosis. This suggests potential applications in developing new treatments for tuberculosis and other mycobacterial infections (Gezginci, Martin, & Franzblau, 1998).
Cystic Fibrosis Therapy
Compounds structurally similar to N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide were found to correct defective cellular processing of the cystic fibrosis transmembrane conductance regulator (CFTR) in cystic fibrosis. Specifically, derivatives were designed, synthesized, and evaluated to enhance the corrector activity by constraining rotation about the bithiazole-tethering, which resulted in improved corrector activity. This research provides a basis for developing new therapies for cystic fibrosis, addressing the processing defect of the DeltaF508-CFTR protein (Yu et al., 2008).
Anticancer Activity
Derivatives of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide have shown promise in anticancer research. Novel benzimidazole derivatives containing the oxadiazole moiety were synthesized and subjected to pharmacological screening. Certain compounds demonstrated potent in vivo anticonvulsant activity and exhibited protective indices better than standard drugs. These findings suggest a potential for developing new therapeutic agents for cancer treatment based on the oxadiazole and benzimidazole core structures (Shaharyar et al., 2016).
Platelet Aggregation Inhibitors
The [1,2,4]oxadiazole derivatives, related to the structural framework of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide, have been investigated for their potential as novel platelet aggregation inhibitors. These compounds were found to prevent human platelet aggregation induced by thromboxane derivative U44,619 and adenosine diphosphate. The study revealed that the potency of these oxadiazole derivatives increases with the increase in the ring size of the alicyclic rings, indicating their potential use in developing anti-platelet agents (Chern, Chen, & Kan, 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-19-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOPRMFXRKNJRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385842.png)
![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2385844.png)
![4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385846.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2385848.png)

![2-Butyl-6-(3-chloro-4-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385850.png)
![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2385854.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2385859.png)
![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)
![1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2385863.png)